Tropisetron hydrochloride
准备方法
合成路线和反应条件: ICS 205-930 的合成涉及 1H-吲哚-3-羧酸与 8-甲基-8-氮杂双环[3.2.1]辛烷-3-醇的酯化反应 . 该反应通常需要脱水剂,如二环己基碳二亚胺,以及在无水条件下催化剂,如 4-二甲氨基吡啶 .
工业生产方法: ICS 205-930 的工业生产遵循类似的合成路线,但规模更大,确保高纯度和产率。 该过程涉及严格的质量控制措施,以维持化合物的功效和安全性 .
化学反应分析
反应类型: ICS 205-930 经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的氧化物。
还原: 还原反应可以将其转化为其还原形式。
取代: 它可以进行亲核取代反应,特别是在吲哚环上.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用像氢化铝锂这样的还原剂。
取代: 在碱性条件下使用胺和硫醇等亲核试剂.
主要产物: 从这些反应中形成的主要产物包括吲哚环的各种衍生物和修饰的酯基 .
科学研究应用
ICS 205-930 在科学研究中具有广泛的应用:
作用机制
ICS 205-930 通过选择性结合 5-羟色胺 5-羟色胺 3 受体发挥作用,从而阻断 5-羟色胺的作用。 这阻止了该受体的激活,该受体负责诱发恶心和呕吐 . 此外,作为 α7 烟碱乙酰胆碱受体的部分激动剂,它调节神经传递并表现出抗炎特性 .
类似化合物:
昂丹司琼: 另一种作为抗呕吐剂的 5-羟色胺 5-羟色胺 3 受体拮抗剂.
格拉司琼: 与 ICS 205-930 类似,它用于预防化疗引起的恶心和呕吐.
多拉司琼: 另一种具有类似抗呕吐特性的化合物.
独特性: ICS 205-930 独特之处在于它兼具 5-羟色胺 5-羟色胺 3 受体拮抗剂和 α7 烟碱乙酰胆碱受体部分激动剂的双重作用。 这种双重机制提供了额外的治疗益处,如抗炎作用,而这些益处在其他类似化合物中没有观察到 .
相似化合物的比较
Ondansetron: Another serotonin 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ICS 205-930, it is used to prevent nausea and vomiting caused by chemotherapy.
Dolasetron: Another compound with similar antiemetic properties.
Uniqueness: ICS 205-930 is unique due to its dual action as a serotonin 5-hydroxytryptamine 3 receptor antagonist and an alpha7 nicotinic acetylcholine receptor partial agonist. This dual mechanism provides additional therapeutic benefits, such as anti-inflammatory effects, which are not observed with other similar compounds .
属性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
Record name | Tropisetron hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。